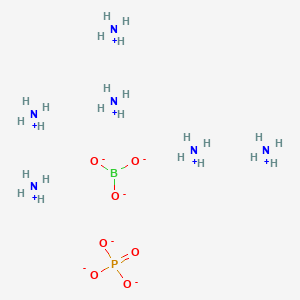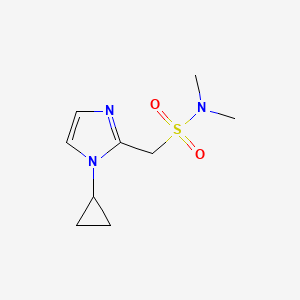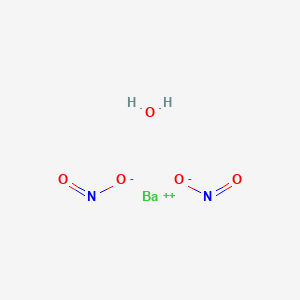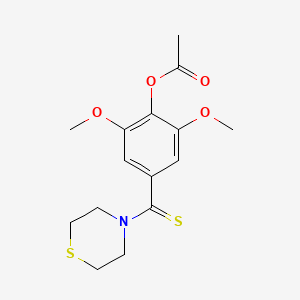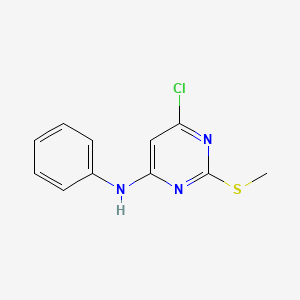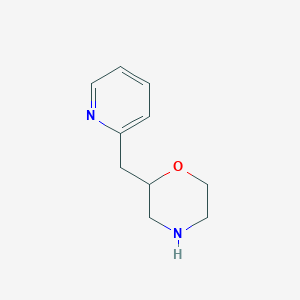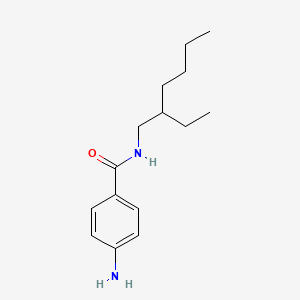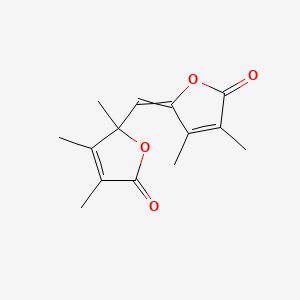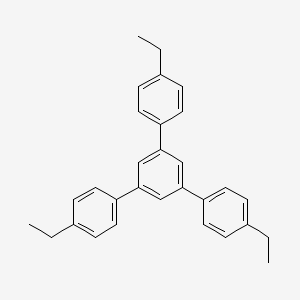
1,3,5-Tris(4-ethylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(4-ethylphenyl)benzene: is an organic compound with the molecular formula C30H30 . It is a derivative of benzene, where three hydrogen atoms are replaced by three 4-ethylphenyl groups. This compound is known for its symmetrical structure and is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-ethylphenyl)benzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses 4-ethylphenylboronic acid and 1,3,5-tribromobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(4-ethylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,3,5-Tris(4-ethylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(4-ethylphenyl)benzene involves its interaction with various molecular targets. Its symmetrical structure allows for uniform distribution of electronic properties, making it an effective component in electronic devices. In biological systems, it can interact with proteins and other biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(4-methylphenyl)benzene
- 1,3,5-Tris(4-ethylphenyl)benzene
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
This compound is unique due to its ethyl substituents, which provide distinct electronic and steric properties compared to its methyl and amino analogs. These properties make it particularly useful in applications requiring specific electronic characteristics and molecular interactions .
Propriétés
Numéro CAS |
55255-72-6 |
|---|---|
Formule moléculaire |
C30H30 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1,3,5-tris(4-ethylphenyl)benzene |
InChI |
InChI=1S/C30H30/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h7-21H,4-6H2,1-3H3 |
Clé InChI |
BUYBVSFUTSYONA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)

